molecular formula C23H18O2 B8617981 (4-Methoxyphenyl)(3-phenyl-1H-inden-2-yl)methanone CAS No. 63129-35-1

(4-Methoxyphenyl)(3-phenyl-1H-inden-2-yl)methanone

Cat. No. B8617981
CAS No.: 63129-35-1
M. Wt: 326.4 g/mol
InChI Key: VFBVZFWBELVADP-UHFFFAOYSA-N
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Patent
US06107346

Procedure details

A slurry of 13.25 g (50 mmol) of 1-oxo-2-(4-methoxybenzoyl)indane in a mixture of 300 mL of ether and 300 mL of benzene was prepared. To the slurry was added 35.66 g (197 mmol) of phenylmagnesium bromide. The resulting mixture was heated to reflux for sixteen hours and poured into a mixture of ice and sulfuric acid. The mixture was allowed to separate and the organic layer was removed. The organic extract was washed with a bicarbonate solution, dried over sodium sulfate, filtered, and concentrated to a red oil. A small amount of ether was added to the oil and a crystalline precipitate formed. The crystals were removed by filtration. The filtrate was concentrated to dryness and the product crystallized from methanol to yield 9.3 g of the title compound.
Name
1-oxo-2-(4-methoxybenzoyl)indane
Quantity
13.25 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
35.66 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH:3]1[C:11](=[O:20])[C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=1.[C:21]1([Mg]Br)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.S(=O)(=O)(O)O>CCOCC.C1C=CC=CC=1>[CH3:19][O:18][C:15]1[CH:14]=[CH:13][C:12]([C:11]([C:3]2[CH2:4][C:5]3[C:10]([C:2]=2[C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[CH:9][CH:8]=[CH:7][CH:6]=3)=[O:20])=[CH:17][CH:16]=1

Inputs

Step One
Name
1-oxo-2-(4-methoxybenzoyl)indane
Quantity
13.25 g
Type
reactant
Smiles
O=C1C(CC2=CC=CC=C12)C(C1=CC=C(C=C1)OC)=O
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
300 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
35.66 g
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for sixteen hours
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
the organic layer was removed
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with a bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a red oil
ADDITION
Type
ADDITION
Details
A small amount of ether was added to the oil
CUSTOM
Type
CUSTOM
Details
a crystalline precipitate formed
CUSTOM
Type
CUSTOM
Details
The crystals were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the product crystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C(=O)C=2CC3=CC=CC=C3C2C2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: CALCULATEDPERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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